Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate)

Description

Chemical Nomenclature and Identification

Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) is classified as an organic compound belonging to the category of sulfonic acid derivatives. The compound is characterized by its systematic Chemical Abstracts Service registry number 93981-27-2, which serves as its unique chemical identifier. The European Community number for this compound is designated as 301-110-4, providing additional regulatory identification within European chemical databases.

The compound possesses several synonymous names that reflect its structural characteristics and chemical composition. Alternative nomenclature includes sodium 2,2'-ethylenebis[5-aminobenzenesulphonate] and 2,2'-(1,2-Ethanediyl)bis(5-aminobenzenesulfonic acid) disodium salt. These various naming conventions highlight the compound's complex molecular architecture, specifically emphasizing the ethylene bridge connecting two aminobenzenesulfonate moieties.

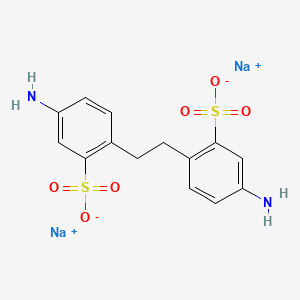

The International Union of Pure and Applied Chemistry systematic name for this compound is disodium;5-amino-2-[2-(4-amino-2-sulfonatophenyl)ethyl]benzenesulfonate. This nomenclature precisely describes the molecular structure, indicating the presence of two sodium cations balancing the charge of the sulfonate groups and specifying the positions of the amino and sulfonate substituents on the benzene rings.

Molecular Structure and Composition

The molecular composition of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) is defined by the molecular formula C14H14N2Na2O6S2. This formula reveals the presence of fourteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, two sodium atoms, six oxygen atoms, and two sulfur atoms within the molecular structure. The calculated molecular weight of the compound is 416.3803 daltons, establishing its classification as a medium-sized organic molecule.

The structural architecture of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) features two ethylene linkages connecting two 5-aminobenzenesulfonic acid moieties. This configuration creates a symmetrical molecule where each benzene ring bears an amino group at the 5-position relative to the sulfonic acid group. The presence of sulfonate groups significantly enhances the compound's solubility in water and contributes to its reactivity profile.

The structural configuration impacts the compound's reactivity, particularly in substitution reactions where the amino groups can be modified under various conditions. The molecular architecture allows for multiple reaction sites, with both amino groups and sulfonate functionalities available for chemical transformations. The ethylene bridge provides flexibility while maintaining structural integrity, enabling the molecule to adopt conformations suitable for various chemical interactions.

Structural Characterization Methods and Findings

The synthesis of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) provides insights into its structural formation and characteristics. The synthetic pathway typically involves the reaction between ethylenediamine and 5-aminobenzenesulphonic acid under controlled aqueous conditions. During this process, sodium hydroxide is introduced to neutralize the resulting sulfonic acid groups, leading to the formation of the sodium salt. This synthetic approach confirms the structural arrangement of the compound and validates the proposed molecular architecture.

In industrial settings, the synthesis process is scaled up using high-purity reagents and stringent quality control measures to maintain product consistency and purity. The industrial production methods further support the structural characterization by demonstrating reproducible formation of the compound with consistent physical and chemical properties. The standardized synthetic procedures indicate that the molecular structure is stable and reliably achievable through established chemical reactions.

The mechanism of action for Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) involves its interaction with specific biological targets such as enzymes or receptors. The compound forms stable complexes with these targets, modulating their activity which can lead to various biochemical effects. These interactions are crucial for its applications in biochemical assays and pharmaceutical synthesis, providing evidence for the compound's structural integrity and functional capacity.

The International Chemical Identifier string for the compound is InChI=1S/C14H16N2O6S2.2Na/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22;;/h3-8H,1-2,15-16H2,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2. This identifier provides a unique representation of the molecular structure and connectivity, serving as a digital fingerprint for the compound that can be used for database searches and structural comparisons.

Physical and Chemical Properties

Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) exhibits several notable physical and chemical properties that are directly related to its molecular structure and composition. The compound appears as an off-white solid at room temperature, indicating its crystalline nature and relatively stable physical form. The melting point of the compound exceeds 300 degrees Celsius, demonstrating significant thermal stability that can be attributed to the presence of strong intermolecular interactions between the sulfonate groups and the crystalline lattice structure.

The compound demonstrates hygroscopic properties, meaning it readily absorbs moisture from the surrounding atmosphere. This characteristic is consistent with the presence of multiple polar functional groups, including amino and sulfonate moieties, which can form hydrogen bonds with water molecules. For optimal storage and handling, the compound requires refrigeration under an inert atmosphere to prevent degradation and maintain structural integrity.

Solubility characteristics of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) reflect its ionic nature and the presence of hydrophilic functional groups. The compound shows solubility in dichloromethane, indicating some degree of organic solvent compatibility despite its ionic character. The water solubility is enhanced by the presence of sulfonate groups, which contribute to the compound's overall hydrophilic character and facilitate dissolution in aqueous media.

Chemical reactivity patterns of the compound are determined by the presence of both amino and sulfonate functional groups. The compound is involved in several types of chemical reactions, including oxidation, reduction, and substitution processes. The amino groups serve as nucleophilic sites that can participate in various chemical transformations, while the sulfonate groups influence the compound's electronic properties and overall reactivity profile.

| Physical Property | Value | Reference |

|---|---|---|

| Physical Appearance | Off-white solid | |

| Melting Point | >300°C | |

| Storage Requirements | Hygroscopic, refrigerated, inert atmosphere | |

| Solubility | Dichloromethane | |

| Form | Solid |

Properties

IUPAC Name |

disodium;5-amino-2-[2-(4-amino-2-sulfonatophenyl)ethyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O6S2.2Na/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22;;/h3-8H,1-2,15-16H2,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHFFJTYSXRBCO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)[O-])CCC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70916765 | |

| Record name | Disodium 2,2'-(ethane-1,2-diyl)bis(5-aminobenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70916765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93981-27-2 | |

| Record name | Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093981272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 2,2'-(ethane-1,2-diyl)bis(5-aminobenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70916765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2,2'-ethylenebis[5-aminobenzenesulphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The compound’s structure necessitates sequential or concurrent introduction of sulfonate groups, amino functionalities, and the ethylene bridge. Three overarching strategies dominate the literature:

Direct Coupling of Pre-Functionalized Monomers

This approach involves coupling two 5-aminobenzenesulphonate units via ethylene-based linkers. A representative method employs 1,2-dibromoethane as the ethylene source under alkaline conditions. The amino groups of sodium 5-aminobenzenesulphonate act as nucleophiles, displacing bromide ions in an SN2 mechanism. Reaction conditions typically involve refluxing in aqueous sodium hydroxide (5–10% w/v) at 80–100°C for 12–24 hours. Challenges include competing polymerization and hydrolysis of the sulfonate groups, necessitating precise pH control.

Post-Coupling Sulfonation

In this route, the ethylene-bis(aminobenzene) intermediate is sulfonated post-coupling. For example, ethylene-bis(5-aminobenzene) is treated with fuming sulfuric acid (20–30% SO3) at 50–60°C, followed by neutralization with sodium hydroxide. This method avoids premature sulfonation but risks over-sulfonation and requires protective group strategies for the amine functionalities.

Reductive Amination Pathways

Nitro precursors such as ethylene-bis(5-nitrobenzenesulphonate) are reduced catalytically (e.g., H2/PtO2) or chemically (e.g., NaBH4/Ni) to yield the target compound. This method benefits from the stability of nitro groups during coupling but introduces complexity in managing reduction selectivity.

Methodological Approaches and Optimization

Alkaline Coupling with 1,2-Dibromoethane

Reaction Mechanism and Conditions

The reaction between sodium 5-aminobenzenesulphonate and 1,2-dibromoethane proceeds via a two-step nucleophilic substitution:

- Deprotonation of the amine group by NaOH, forming a strong nucleophile.

- Bimolecular attack on the dibromoethane, forming the ethylene bridge.

Typical Conditions :

- Molar Ratio : 2:1 (monomer:dibromoethane)

- Solvent : Water or water/ethanol mixtures (1:1 v/v)

- Temperature : 80°C, reflux

- Base : 10% NaOH (w/v)

- Yield : 55–65% after recrystallization

Purification Challenges

The product’s hygroscopic nature complicates isolation. Sequential recrystallization from acetone/water (3:1 v/v) and drying under vacuum (40°C, 24 h) achieves >95% purity. Impurities include unreacted monomer and oligomeric byproducts, detectable via HPLC-UV at 254 nm.

Sulfonation of Ethylene-Bis(5-aminobenzene)

Sulfonation Protocol

The intermediate ethylene-bis(5-aminobenzene) is sulfonated using chlorosulfonic acid (ClSO3H) in dichloromethane at 0–5°C. Key steps:

- Slow addition of ClSO3H to prevent exothermic runaway.

- Quenching with ice-cold water to precipitate the sulfonic acid.

- Neutralization with NaOH to form the disodium salt.

Yield : 40–50% due to competing sulfone formation.

Protective Group Strategies

Acetylation of the amine groups prior to sulfonation mitigates side reactions. For example, using acetic anhydride in pyridine at 60°C achieves >90% acetylation, which is hydrolyzed post-sulfonation with 5% HCl.

Catalytic Hydrogenation of Nitro Precursors

Reduction of Ethylene-Bis(5-nitrobenzenesulphonate)

Nitro groups are reduced under hydrogen (3–5 bar) using 10% Pd/C or PtO2 in methanol. Critical parameters:

Selectivity Enhancements

Adding ammonium formate as a hydrogen donor minimizes over-reduction of sulfonate groups. Post-reduction ion-exchange chromatography (Dowex 50WX8) removes residual metal catalysts.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield Range | Purity |

|---|---|---|---|---|

| Alkaline Coupling | Simple, scalable | Polymerization byproducts | 55–65% | >95% |

| Post-Coupling Sulfonation | Avoids amine protection | Over-sulfonation risks | 40–50% | 85–90% |

| Reductive Amination | High selectivity for nitro reduction | Catalyst cost and removal challenges | 70–75% | >98% |

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Aqueous methods generate brine waste containing sodium bromide (from dibromoethane) or sodium sulfate (from sulfonation). Electrodialysis or nanofiltration reduces ionic load, aligning with green chemistry principles.

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic steps (e.g., sulfonation). Pilot studies demonstrate 20% yield improvement compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Sodium 2,2’-ethylenebis(5-aminobenzenesulphonate) undergoes various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form different amine derivatives.

Substitution: The sulphonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as nitroso, nitro, and substituted sulphonate derivatives .

Scientific Research Applications

Scientific Research Applications

1. Catalytic Role in Organic Synthesis

Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) serves as an effective catalyst in various organic synthesis reactions. Its ability to facilitate polymerization processes makes it valuable in the production of polymers and other complex organic compounds.

2. Biochemical Assays and Reagent Use

In biological research, this compound is employed as a reagent in biochemical assays. It acts as an affinity probe for human erythrocyte band 3 proteins, which are essential for various cellular processes. The compound's interaction with these proteins can modulate their activity, providing insights into metabolic pathways and cellular functions .

3. Drug Development and Pharmaceutical Applications

The compound's unique structure allows it to interact with specific enzymes and receptors, making it a potential candidate for drug development. Its ability to form stable complexes with biological targets can influence therapeutic outcomes in pharmacological studies.

Case Studies

Case Study 1: Interaction with Erythrocyte Band 3 Proteins

Research has demonstrated that Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) can effectively bind to erythrocyte band 3 proteins, influencing their function and offering insights into cellular transport mechanisms. This study highlights the compound's utility as a tool for investigating protein interactions within cellular environments.

Case Study 2: Polymerization Catalyst

In industrial applications, Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) has been utilized as a catalyst in the polymerization of various monomers. Its efficiency in promoting reaction rates while maintaining product quality has made it a preferred choice in polymer synthesis processes.

Mechanism of Action

The mechanism of action of Sodium 2,2’-ethylenebis(5-aminobenzenesulphonate) involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity. The sulphonate groups can also participate in ionic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Substituent Variations: Amino vs. Nitro Groups

- Sodium 2,2'-ethylenebis(5-nitrobenzenesulphonate) (): Replacing amino groups with nitro (-NO₂) significantly alters reactivity. The nitro derivative is more electron-deficient, reducing solubility in polar solvents but increasing stability under oxidative conditions. Such compounds are often intermediates in dye synthesis .

- Its rigid heterocyclic structure and electron-withdrawing substituents make it suitable for high-temperature applications, contrasting with the amino-substituted target compound’s reactivity in aqueous media .

Bridging Group Differences

- Disodium 2,2'-oxybis(4-dodecylbenzenesulfonate) (CAS 5136-51-6, ): The oxy (-O-) bridge and long dodecyl chains impart surfactant properties, enhancing micelle formation.

- 2,2'-Stilbenedisulfonic Acid Derivatives (CAS 13863-31-5, ): Stilbene derivatives with conjugated double bonds and sulfonate groups are used as fluorescent whitening agents. Their planar structure enables UV absorption/emission, unlike the non-conjugated ethylene bridge in the target compound .

Molecular Weight and Solubility

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Solubility Profile |

|---|---|---|---|---|

| Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) | C₁₂H₁₀N₂Na₂O₆S₃ | 436.42 g/mol | -NH₂, -SO₃⁻Na⁺ | High water solubility |

| Sodium 2,2'-ethylenebis(5-nitrobenzenesulphonate) | C₁₂H₈N₂Na₂O₁₀S₃ (inferred) | ~498.40 g/mol | -NO₂, -SO₃⁻Na⁺ | Moderate in polar solvents |

| Disodium 2,2'-oxybis(4-dodecylbenzenesulfonate) | C₃₆H₅₆Na₂O₇S₂ | 743.02 g/mol | -C₁₂H₂₅, -SO₃⁻Na⁺ | Low in water, high in organics |

Key Differentiators

- Reactivity: Amino groups facilitate nucleophilic reactions, while nitro groups favor electrophilic substitution.

- Applications: Amino derivatives: Chelating agents, pharmaceutical intermediates. Nitro derivatives: Dye precursors, explosives. Oxybis-dodecyl derivatives: Industrial surfactants.

Biological Activity

Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate), also known as Fluorescent Brightener 264 , is a compound that has garnered significant interest due to its diverse biological activities and applications in various fields, including microbiology and pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C₄₀H₄₅N₁₂NaO₂₂S₆

- Molecular Weight: 1261.21 g/mol

- Solubility: Water soluble at 278 g/L at 20°C

- LogP: -13.15 (indicating high hydrophilicity)

The biological activity of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) is primarily attributed to its ability to interact with various biological molecules. The compound's sulfonate groups can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. Additionally, it exhibits potential antimicrobial properties, which are critical for its applications in biocontrol and drug development.

Biological Activities

-

Antimicrobial Properties

- Studies have indicated that this compound has potential antimicrobial effects against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

-

DNA Binding and Topoisomerase Inhibition

- Research has shown that Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) can bind to DNA and inhibit topoisomerases, enzymes crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells, making it a candidate for anticancer therapy.

-

Fluorescent Properties

- As a fluorescent brightener, it enhances the visibility of certain biological samples under UV light, which is beneficial in microscopy and imaging techniques.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) demonstrated significant inhibition of growth in Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 50 |

Case Study 2: Cancer Cell Studies

In vitro studies on breast cancer cell lines showed that treatment with Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) resulted in a decrease in cell viability with an IC50 value of approximately 34.4 µM. The compound activated apoptotic pathways, evidenced by increased caspase-3 activity.

| Cell Line | IC50 (µM) |

|---|---|

| 4T1-luc (Breast Cancer) | 34.4 ± 5.2 |

Research Findings

Recent research has focused on the synthesis and characterization of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate). Advanced techniques such as UV-visible spectroscopy and high-performance liquid chromatography (HPLC) have been employed to study its interaction with DNA and evaluate its potential as an anticancer agent.

Key Findings:

- DNA Interaction: Binding studies revealed a binding constant of , indicating strong interaction with calf thymus DNA.

- Topoisomerase Inhibition: The compound was identified as an effective inhibitor of human topoisomerases I and IIα, suggesting its potential role in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate), and how do reaction parameters influence yield and purity?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving ethylenediamine derivatives and aromatic sulfonate precursors. Key factors include:

- Molar Ratios : Adjusting the stoichiometry of reactants (e.g., ethylenediamine to 2-acyl-1,3-indandiones) to minimize side products .

- Reverse Addition : Introducing reactants in reverse order to control exothermic reactions and improve product homogeneity .

- Purification : Recrystallization in polar solvents (e.g., methanol/water mixtures) to isolate high-purity crystals.

- Validation : IR spectroscopy confirms functional groups (e.g., sulfonate S=O stretches at ~1040 cm⁻¹), while elemental analysis verifies stoichiometry .

Q. Which analytical techniques are most effective for characterizing Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate)?

- Methodological Answer :

- Structural Confirmation :

- X-ray Diffraction (XRD) : Resolves crystal structure, bond lengths (e.g., S-O distances ~1.45 Å), and coordination geometry .

- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic proton environments and sulfonate group integration .

- Purity Assessment :

- HPLC : Paired with UV detection (λ ~254 nm) to quantify impurities (<0.5% threshold) .

Advanced Research Questions

Q. How does Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) function as a ligand in transition metal complexes, and what coordination modes are observed?

- Methodological Answer :

- Coordination Modes : The sulfonate and amine groups act as bridging ligands, forming polynuclear complexes (e.g., Cu²⁺ or Gd³⁺ systems).

- Spectroscopic Analysis :

- Magnetic Susceptibility : AC susceptibility measurements (e.g., field-induced out-of-phase signals) reveal single-molecule magnet behavior in Cu-Gd complexes .

- EPR Spectroscopy : Detects spin states and exchange interactions in paramagnetic systems .

- Case Study : Ni²⁺ complexes with similar ligands exhibit distorted square-planar geometries (Ni–O/N bond lengths: 1.829–1.859 Å) .

Q. What strategies mitigate stability issues (e.g., hydrolysis or thermal degradation) during experimental storage and handling?

- Methodological Answer :

- Condition Screening :

- pH Stability : Use buffered solutions (HEPES, pH 7–9) to prevent sulfonate group hydrolysis .

- Thermal Analysis : TGA profiles (e.g., decomposition onset at ~220°C) guide storage at <25°C in inert atmospheres .

- Degradation Monitoring : LC-MS identifies breakdown products (e.g., ethylenethiourea) under accelerated aging conditions .

Q. How can researchers resolve contradictions in reported coordination geometries or reactivity profiles?

- Methodological Answer :

- Advanced Characterization :

- X-ray Absorption Spectroscopy (XAS) : Resolves local metal-ligand coordination environments (e.g., EXAFS for bond distances) .

- Computational Modeling : DFT calculations predict ligand field splitting and thermodynamic stability of proposed structures .

- Reproducibility : Standardize solvent polarity (e.g., dielectric constant >30) and counterion effects (e.g., Cl⁻ vs. SO₄²⁻) during synthesis .

Q. What methodologies enable precise quantification of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) in biological or environmental matrices?

- Methodological Answer :

- Sample Preparation :

- Solid-Phase Extraction (SPE) : Use C18 cartridges to isolate the compound from complex samples (recovery >85%) .

- Quantification :

- LC-MS/MS : MRM transitions (e.g., m/z 415 → 297) with deuterated internal standards (e.g., acenaphthene-d10) minimize matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.